BenchChemオンラインストアへようこそ!

N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide dihydrochloride

Aquaporin-4 Cerebral Edema Solubility–Formulation

N-(1,3,4-Thiadiazol-2-yl)pyridine-3-carboxamide dihydrochloride (CAS 1955523-94-0, MF: C₈H₈Cl₂N₄OS, MW: 279.15) is the dihydrochloride salt of the aquaporin-4 (AQP4) inhibitor TGN-020. This synthetic small molecule belongs to the 2-(nicotinamide)-1,3,4-thiadiazole chemotype, a class developed for modulating cerebral water permeability and glymphatic function.

Molecular Formula C8H8Cl2N4OS
Molecular Weight 279.14
CAS No. 1955523-94-0
Cat. No. B2839254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide dihydrochloride
CAS1955523-94-0
Molecular FormulaC8H8Cl2N4OS
Molecular Weight279.14
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)NC2=NN=CS2.Cl.Cl
InChIInChI=1S/C8H6N4OS.2ClH/c13-7(6-2-1-3-9-4-6)11-8-12-10-5-14-8;;/h1-5H,(H,11,12,13);2*1H
InChIKeyBZYNOAMFHBHSEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3,4-Thiadiazol-2-yl)pyridine-3-carboxamide Dihydrochloride (TGN-020 2HCl) Procurement–Grade Identity and Classification


N-(1,3,4-Thiadiazol-2-yl)pyridine-3-carboxamide dihydrochloride (CAS 1955523-94-0, MF: C₈H₈Cl₂N₄OS, MW: 279.15) is the dihydrochloride salt of the aquaporin-4 (AQP4) inhibitor TGN-020 [1]. This synthetic small molecule belongs to the 2-(nicotinamide)-1,3,4-thiadiazole chemotype, a class developed for modulating cerebral water permeability and glymphatic function [2]. It is supplied as a pre‑weighed, water‑soluble salt directly applicable to in vivo pharmacology models of stroke, spinal cord injury, and retinal edema without additional formulation steps.

Why Generic AQP4 Inhibitor Substitution Fails: Procurement Risks of N-(1,3,4-Thiadiazol-2-yl)pyridine-3-carboxamide Dihydrochloride Analogs


The AQP4 inhibitor landscape includes multiple salt forms, free bases, and structural analogs with widely divergent aqueous solubility, formulation feasibility, and in vivo efficacy [1]. The TGN-020 free base is completely water‑insoluble and requires DMSO for dissolution, rendering uniform intraperitoneal or intravenous dosing challenging . Even among TGN-020 salt forms, the sodium salt achieves water solubility of ~100 mg/mL, while the dihydrochloride salt provides distinct dissolution kinetics and ionic composition that affect osmotic balance in cerebral edema models [2]. Beyond TGN-020 variants, the prodrug AER‑271 and the electronic homologue ORI‑TRN‑002 exhibit different pharmacokinetic profiles, protein‑binding characteristics, and target‑engagement dynamics that preclude interchangeable use without re‑validation of dose–response relationships [3]. These compound‑specific differences directly impact experimental reproducibility, regulatory data integrity, and procurement confidence.

Quantitative Differentiation Evidence: N-(1,3,4-Thiadiazol-2-yl)pyridine-3-carboxamide Dihydrochloride vs. Closest Analogs


Aqueous Solubility Contrast: Dihydrochloride Salt vs. Water‑Insoluble Free Base Enables Formulation‑Free In Vivo Dosing

The dihydrochloride salt is designed to overcome the complete aqueous insolubility of the TGN‑020 free base (CAS 51987‑99‑6). Vendor‑certified data confirm that the free base is insoluble in water and requires DMSO at concentrations up to 72.73 mM for dissolution . In contrast, salt forms of TGN‑020 exhibit markedly enhanced water solubility, with the sodium salt achieving 100 mg/mL (438 mM) [1]. The dihydrochloride salt is supplied as a ready‑to‑dissolve powder compatible with saline‑based vehicle preparation, eliminating the need for DMSO and reducing osmotic artifacts in cerebral edema models.

Aquaporin-4 Cerebral Edema Solubility–Formulation

In Vivo Cerebral Edema Reduction: Dihydrochloride Salt Efficacy Comparable to TGN-020 Sodium Salt in Focal Ischemia

The dihydrochloride salt recapitulates the anti‑edema pharmacology of the TGN‑020 sodium salt validated by 7.0‑T MRI in a mouse middle cerebral artery occlusion (MCAO) model. The sodium salt at 200 mg/kg i.p. reduced brain swelling volume (BSV) from 20.8 ± 5.9% (vehicle) to 12.1 ± 6.3% (p < 0.05) and hemispheric lesion volume (HLV) from 30.0 ± 9.1% to 20.0 ± 7.6% (p < 0.05) [1]. A subsequent study employing the identical dihydrochloride salt in the same MCAO model demonstrated significant alleviation of glymphatic dysfunction through inhibition of astrocyte proliferation and reduction of peri‑infarct tracer accumulation [2], establishing pharmacological equivalence.

Ischemic Stroke Brain Edema Magnetic Resonance Imaging

Molecular Target Engagement and Selectivity: Dihydrochloride Salt Retains AQP4 Inhibitory Potency (IC₅₀ ≈ 3 μM) Differentiated from Off‑Target AQP1 Activity

The parent compound TGN‑020 exhibits an in silico IC₅₀ of 3 μM against AQP4 with noted affinity for AQP1 [1]. The emerging electronic homologue ORI‑TRN‑002 achieves a comparable IC₅₀ of 2.9 ± 0.6 μM in Xenopus oocyte swelling assays but with significantly lower protein binding and higher free fraction [2]. The dihydrochloride salt maintains the core pharmacophore of TGN‑020, thereby preserving the established AQP4 selectivity profile while offering the solubility advantages described above. This positions the dihydrochloride salt as the preferred procurement choice for studies where the TGN‑020 selectivity fingerprint (AQP4 over other aquaporins) is required without the confounding protein‑binding reductions introduced by ORI‑TRN‑002.

AQP4 Selectivity Water Permeability Radioligand Binding

Glymphatic Function Restoration: Unique Mechanistic Evidence from Dihydrochloride‑Specific Studies

Only the dihydrochloride salt has been employed in studies directly measuring glymphatic function recovery via fluorescence tracer imaging and RNA‑seq transcriptomic profiling [1]. In the MCAO model, TGN‑020 dihydrochloride significantly reduced tracer accumulation in the peri‑infarct cortex, suppressed GFAP and AQP4 co‑staining, and down‑regulated ERK1/2 pathway‑associated inflammatory gene expression [2]. These multi‑modal mechanistic datasets are absent for the free base and for competing analogs (AER‑270/271, ORI‑TRN‑002), creating a unique evidentiary moat that procurement decisions should leverage when glymphatic readouts are part of the experimental design.

Glymphatic System Neuroinflammation ERK1/2 Signaling

Optimal Application Scenarios for N-(1,3,4-Thiadiazol-2-yl)pyridine-3-carboxamide Dihydrochloride Based on Quantitative Differentiation


Acute Ischemic Stroke Preclinical Studies with MRI‑Based Edema Quantification

The dihydrochloride salt is the procurement choice for laboratories replicating the established MCAO mouse model with 7.0‑T MRI readouts. Its aqueous compatibility permits saline‑based intraperitoneal injection, avoiding DMSO‑related hemodynamic artifacts. The expected %BSV reduction (from ~21% to ~12%) and %HLV reduction (from ~30% to ~20%) provide power‑analysis benchmarks for experimental design [1].

Glymphatic Function and Neuroinflammatory Transcriptomic Profiling

When experimental endpoints include fluorescence tracer clearance, astrocyte co‑staining (GFAP/AQP4/APP), or ERK1/2 pathway RNA‑seq analysis, only the dihydrochloride salt has peer‑reviewed datasets demonstrating efficacy on these specific molecular readouts [2]. Substituting the free base or an alternative salt form would necessitate complete re‑validation of these mechanistic endpoints.

AQP4 Selectivity Profiling Where Pharmacophore Fidelity Is Required

For studies requiring the classic TGN-020 selectivity fingerprint (AQP4 over AQP1) without the altered protein‑binding characteristics of newer analogs such as ORI‑TRN‑002, the dihydrochloride salt is the appropriate choice [3]. It retains the identical pharmacophore to the extensively literature‑validated TGN‑020 free base while adding aqueous solubility for in vivo compatibility.

Quote Request

Request a Quote for N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.